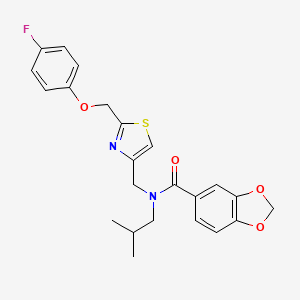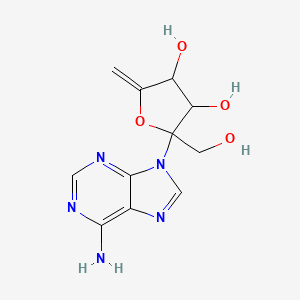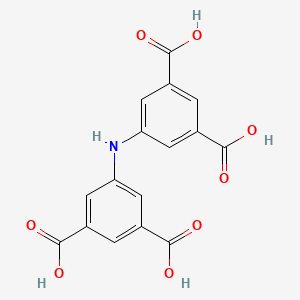
Nordoxepin D3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nordoxepin D3 Hydrochloride, also known as Desmethyldoxepin D3 Hydrochloride, is a deuterium-labeled version of Nordoxepin Hydrochloride. It is an active metabolite of Doxepin Hydrochloride, which is a tricyclic antidepressant. This compound is primarily used in scientific research, particularly in the fields of pharmacology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nordoxepin D3 Hydrochloride involves the deuteration of Nordoxepin Hydrochloride. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in specialized facilities equipped with advanced analytical instruments to monitor the reaction and ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Nordoxepin D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Nordoxepin D3 Hydrochloride is widely used in scientific research for various applications:
Pharmacology: It is used to study the metabolism and pharmacokinetics of Doxepin and its metabolites.
Medicinal Chemistry: Researchers use it to develop and test new antidepressant drugs.
Clinical Toxicology: It serves as a reference standard in the analysis of biological samples for drug monitoring and forensic investigations.
Analytical Chemistry: It is used in the development and validation of analytical methods for drug testing .
Wirkmechanismus
Nordoxepin D3 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, two neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound primarily targets the norepinephrine transporter and the serotonin transporter. It also exhibits antihistamine and anticholinergic activities, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Doxepin Hydrochloride: The parent compound, used as an antidepressant.
Desmethyldoxepin: The non-deuterated version of Nordoxepin.
Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties
Uniqueness
Nordoxepin D3 Hydrochloride is unique due to its deuterium labeling, which provides several advantages in research:
Enhanced Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.
Improved Analytical Accuracy: The presence of deuterium allows for more precise quantification in mass spectrometry-based assays.
Reduced Side Effects: Deuterium substitution can reduce the formation of toxic metabolites, potentially leading to safer drug profiles
Eigenschaften
Molekularformel |
C18H20ClNO |
|---|---|
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i1D3; |
InChI-Schlüssel |
GNPPEZGJRSOKRE-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Kanonische SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)



![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)


![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)



